1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid” is a complex organic molecule . It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection. This method was developed by Jin-Quan Yu and coworkers, and involves a palladium-mediated carbon-carbon bond formation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenyl group attached via a methoxy carbonyl linkage to a spiro[3.3]heptane ring system, which also bears a carboxylic acid group .Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as a substrate for enzymes and can be metabolized to form various metabolites. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which can lead to the inhibition of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the metabolism of drugs and may be involved in the regulation of metabolic pathways. Additionally, this compound may also have an effect on the expression of certain genes, which could lead to changes in cellular processes.
Advantages and Limitations for Lab Experiments
The use of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid in laboratory experiments has several advantages. First, this compound is relatively inexpensive and can be easily synthesized in a variety of ways. Second, this compound is a stable compound, which makes it suitable for use in a variety of laboratory experiments. Finally, this compound has a unique structure and can be used to study the interactions between molecules and enzymes.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound, and its mechanism of action is not yet fully understood. Second, this compound is not water-soluble, which can make it difficult to use in certain experiments. Finally, this compound is a highly reactive compound and can easily react with other compounds, which may lead to unexpected results.
Future Directions
Given the potential applications of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid, there are several potential future directions for research. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to identify the potential biochemical and physiological effects of this compound. Third, further research is needed to explore the potential applications of this compound in drug discovery and organic synthesis. Finally, further research is needed to explore the potential advantages and limitations of this compound in laboratory experiments.
Synthesis Methods
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid can be synthesized in a variety of ways, including the use of palladium-catalyzed cyclization reactions, the use of a one-pot synthesis, and the use of a two-step synthesis. The most commonly used method is the palladium-catalyzed cyclization reaction, which involves the reaction of a substituted fluorene with a carboxylic acid to form this compound. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as sodium carbonate.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid has been studied extensively in the scientific community due to its unique structure and potential applications. It has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound has been used in the synthesis of a variety of heterocyclic compounds, including benzodiazepines, indoles, and quinolines. In drug discovery, this compound has been used as a lead compound in the development of novel drugs, such as anti-cancer agents and antifungal agents. In biochemistry, this compound has been used as a substrate for enzymes and has been studied for its role in metabolic pathways.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)14-11-22(12-14)9-10-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQKLJPJGCEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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